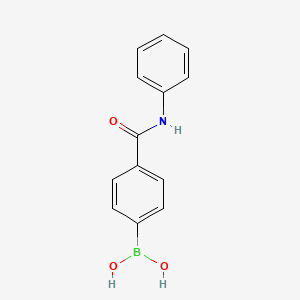

(4-(Phenylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSGSRIYCUJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455113 | |

| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-45-8 | |

| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of (4-(Phenylcarbamoyl)phenyl)boronic acid?

An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This document provides a comprehensive technical overview of (4-(Phenylcarbamoyl)phenyl)boronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: A Molecule of Duality and Potential

(4-(Phenylcarbamoyl)phenyl)boronic acid, with CAS Number 330793-45-8, belongs to the versatile class of arylboronic acids.[1] Its structure is characterized by a phenylboronic acid moiety linked to a phenylcarbamoyl group, creating a molecule with two distinct and highly valuable functional domains. The boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and its unique ability to form reversible covalent bonds with diols.[2] The amide linkage provides structural rigidity and specific hydrogen bonding capabilities. This duality makes it a powerful building block in the rational design of complex organic molecules, therapeutic agents, and advanced materials.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development.

Core Properties

The key physicochemical properties of (4-(Phenylcarbamoyl)phenyl)boronic acid and its close analogs are summarized below. Data for closely related structures are provided for comparative context where specific data for the title compound is not available in the cited literature.

| Property | Value | Source / Analog |

| CAS Number | 330793-45-8 | [1] |

| Molecular Formula | C₁₃H₁₂BNO₃ | [1] |

| Molecular Weight | 241.06 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred from analogs[3][4] |

| Melting Point | Not specified; Analog: 168 °C (Methylcarbamoyl)[3] | Analog Data[3] |

| pKa | Not specified; Est. 7.0-8.5 | Inferred from analogs[5][6] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents | General for Phenylboronic Acids |

Structural Insights from Crystallography

While the specific crystal structure for (4-(Phenylcarbamoyl)phenyl)boronic acid is not detailed in the provided search results, extensive studies on the closely related (4-Carbamoylphenyl)boronic acid offer profound insights.[7]

In this analog, the molecules self-assemble into sheets via a network of N—H⋯O and O—H⋯O hydrogen bonds.[7] A key structural feature is the dihedral angle between the functional groups and the benzene ring; the B(OH)₂ and CONH₂ groups are twisted out of the ring's mean plane by approximately 24-25°.[7] This non-planar conformation is a critical consideration in molecular modeling and understanding intermolecular interactions. It is highly probable that (4-(Phenylcarbamoyl)phenyl)boronic acid adopts a similar hydrogen-bonded, non-planar structure in the solid state.

Synthesis and Purification

The primary route to (4-(Phenylcarbamoyl)phenyl)boronic acid is through the amidation of 4-carboxyphenylboronic acid (4-CPBA) with aniline.

Autocatalytic Amide Bond Formation

A noteworthy synthesis method avoids traditional coupling reagents (e.g., DCC, EDC), which can be inefficient and generate difficult-to-remove byproducts.[8] In this more elegant approach, the boronic acid functionality of one 4-CPBA molecule is proposed to activate the carboxyl group of another, facilitating nucleophilic attack by the amine.[8] This represents a greener, more atom-economical pathway.

Caption: Synthesis workflow for (4-(Phenylcarbamoyl)phenyl)boronic acid.

Detailed Experimental Protocol

The following protocol is adapted from the catalyst-free methodology described for the synthesis of related amides.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq) and activated 4 Å molecular sieves to a solvent mixture of toluene and methanol.

-

Rationale: The use of molecular sieves is crucial for driving the condensation reaction forward by sequestering the water byproduct, thereby shifting the reaction equilibrium towards the product.[8]

-

-

Addition of Amine: Add aniline (1.0-1.2 eq) to the suspension.

-

Heating: Heat the reaction mixture to 60 °C and maintain for 24 hours with stirring.

-

Workup: Cool the mixture to room temperature and filter to remove the molecular sieves.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volume).

-

Washing: Wash the combined organic layers sequentially with a mild aqueous acid (e.g., 0.5 M HCl) to remove excess aniline, followed by a mild aqueous base (e.g., sat. NaHCO₃) to remove unreacted 4-CPBA, and finally with brine.

-

Rationale: The acid/base washing steps are essential for purifying the neutral amide product from the basic amine and acidic carboxylic acid starting materials.

-

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The utility of this molecule stems from the distinct reactivity of its two functional groups.

The Boronic Acid Moiety: A Versatile Hub

The B(OH)₂ group is the primary center of reactivity and the key to this molecule's diverse applications.

-

Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, it is an excellent coupling partner for forming carbon-carbon bonds with aryl or vinyl halides, catalyzed by a palladium complex. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl scaffolds common in pharmaceuticals.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reversible Diol Binding: Phenylboronic acids exist in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. The anionic form readily and reversibly binds with cis-diols, such as those found in saccharides and glycoproteins.[2][10] This interaction is the foundation for its use in:

-

Biosensors: Designing sensors for glucose or other biologically relevant sugars.[2][9]

-

Targeted Drug Delivery: Functionalizing nanoparticles or drug carriers to target cells that overexpress specific glycans, such as sialic acid on cancer cells.[2][10]

-

Bioconjugation: Attaching the molecule to proteins or surfaces for diagnostic and therapeutic applications.[3][4]

-

The Amide Moiety: A Structural Anchor

The phenylcarbamoyl group is significantly less reactive than the boronic acid. Its primary roles are to:

-

Provide a scaffold: It acts as a rigid linker, allowing the boronic acid to be positioned for specific interactions.

-

Engage in Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing crystal packing and interactions with biological targets.[7]

-

Modulate Electronic Properties: As a substituent on the phenyl ring, it influences the Lewis acidity and therefore the pKa of the boronic acid, fine-tuning its diol-binding affinity at physiological pH.[5][6]

Conclusion and Future Outlook

(4-(Phenylcarbamoyl)phenyl)boronic acid is a strategically designed molecule that offers chemists and drug developers a powerful tool. Its synthetic accessibility, coupled with the versatile reactivity of the boronic acid group, ensures its continued relevance. Future research will likely focus on exploiting its diol-binding properties to create more sophisticated stimuli-responsive materials, highly specific biosensors, and next-generation targeted therapeutics. The insights provided in this guide offer a solid foundation for professionals seeking to innovate with this remarkable compound.

References

- (4-(Phenylcarbamoyl)phenyl)boronic acid.

- Convenient amidation of carboxyl group of carboxyphenylboronic acids. Molecules.

- (4-Carbamoylphenyl)boronic acid. PubMed Central (PMC).

- 4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex.

- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.

- pK a values for boronic acids 1-7.

- Phenylboronic acid. Wikipedia.

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjug

- Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure.

- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central (PMC).

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Amide coupling reaction in medicinal chemistry.

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.

- Phenylboronic acid – Knowledge and References. Taylor & Francis Online.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Phenylcarbamoyl)phenyl)boronic acid, also known as 4-(Anilinocarbonyl)phenylboronic acid, is a specialized organic compound that is gaining significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a boronic acid moiety and a phenylcarbamoyl group, makes it a valuable building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. The phenylcarbamoyl portion of the molecule can influence solubility, and participate in hydrogen bonding interactions, and may impart specific biological activities. This guide provides a comprehensive overview of the key identifiers, properties, a plausible synthetic route, and potential applications of this important research chemical.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers and physicochemical properties for (4-(Phenylcarbamoyl)phenyl)boronic acid.

| Identifier/Property | Value | Reference |

| CAS Number | 330793-45-8 | [1] |

| Molecular Formula | C₁₃H₁₂BNO₃ | [1] |

| Molecular Weight | 241.05 g/mol | [1] |

| IUPAC Name | (4-(Phenylcarbamoyl)phenyl)boronic acid | |

| Synonyms | 4-(Anilinocarbonyl)phenylboronic acid, 4-(Phenylaminocarbonyl)phenylboronic acid | |

| Appearance | White to off-white solid (inferred from related compounds) | |

| Melting Point | Not explicitly reported; related compounds such as 4-(methylcarbamoyl)phenylboronic acid melt at 168 °C. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid

Proposed Synthetic Workflow

Caption: Proposed synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard amide coupling methodologies. Optimization may be required for optimal yield and purity.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1 equivalent).

-

Solvent Addition: Dissolve the 4-carboxyphenylboronic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: To the stirred solution, add a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add aniline (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired (4-(Phenylcarbamoyl)phenyl)boronic acid.

Key Applications in Research and Development

Phenylboronic acids are indispensable tools in modern organic synthesis and drug discovery. The applications of (4-(Phenylcarbamoyl)phenyl)boronic acid can be inferred from the utility of its structural analogs.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (4-(Phenylcarbamoyl)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This is a cornerstone in the synthesis of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Drug Discovery and Medicinal Chemistry

Structurally related N-substituted (4-carbamoylphenyl)boronic acids have been utilized in the synthesis of various biologically active molecules. These include the development of enzyme inhibitors, receptor agonists, and other therapeutic agents. The phenylcarbamoyl moiety can engage in specific interactions with biological targets, and the boronic acid can serve as a handle for further molecular elaboration or as a pharmacophore itself. For instance, boronic acid derivatives are known to act as serine protease inhibitors.

Materials Science

Boronic acids are also employed in the development of advanced materials. They can be incorporated into polymers and other macromolecules to create materials with specific recognition properties, such as sensors for saccharides. The ability of boronic acids to form reversible covalent bonds with diols is the basis for these applications.

Safety and Handling

(4-(Phenylcarbamoyl)phenyl)boronic acid should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, it is prudent to treat it as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-(Phenylcarbamoyl)phenyl)boronic acid is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its straightforward, plausible synthesis and its utility in powerful cross-coupling reactions make it an attractive tool for researchers. As the demand for novel and complex molecular architectures continues to grow, the importance of specialized reagents like (4-(Phenylcarbamoyl)phenyl)boronic acid will undoubtedly increase.

References

-

330793-45-8 [4-(Phenylamino-1-carbonyl)phenyl]boronic acid... Available at: [Link]

-

Buy (4-Phenylaminocarbonylphenyl)boronic acid from Dayang... Available at: [Link]

-

Custom Chemical Synthesis India :: Products - CRO SPLENDID LAB. Available at: [Link]

-

(4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. Available at: [Link]

-

Phenylboronic acid – preparation and application - Georganics. Available at: [Link]

-

Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. Available at: [Link]

-

Phenylboronic acid - Wikipedia. Available at: [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Available at: [Link]

-

Synthesis and spectral characterization of some tetrahydroacridin-9- carbanilides. Available at: [Link]

-

Beijing Pure Chem. Co.,ltd. - ChemBuyersGuide.com. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (4-(Phenylcarbamoyl)phenyl)boronic Acid

Abstract

(4-(Phenylcarbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, primarily utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of complex organic molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems.[3][4] This technical guide provides a comprehensive analysis of the anticipated solubility profile of (4-(Phenylcarbamoyl)phenyl)boronic acid. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from analogous arylboronic acids to establish a predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, empowering researchers to generate precise and reliable data for their specific applications.

Introduction: The Significance of (4-(Phenylcarbamoyl)phenyl)boronic Acid

Boronic acids, and their derivatives, are foundational to modern organic synthesis.[5] (4-(Phenylcarbamoyl)phenyl)boronic acid, with its distinct phenylcarbamoyl and boronic acid moieties, presents a unique combination of hydrogen bonding capabilities and aromatic character.[1] The phenylcarbamoyl group can enhance molecular interactions and is a common feature in pharmacologically active compounds, while the boronic acid group is a cornerstone of carbon-carbon bond formation.[3][4]

The solubility of this compound is a critical parameter that governs its application in several key areas:

-

Reaction Kinetics: In synthetic chemistry, the concentration of reactants in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification and Formulation: Crystallization, a common purification technique, is highly dependent on the solubility profile of the compound in different solvents. Similarly, in drug development, solubility is a key determinant of a compound's formulation and subsequent bioavailability.[6]

-

Analytical Characterization: Accurate quantification and characterization often require the compound to be fully dissolved in a suitable solvent for techniques such as HPLC and NMR.

This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to understand and experimentally determine the solubility of (4-(Phenylcarbamoyl)phenyl)boronic acid.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8] The structure of (4-(Phenylcarbamoyl)phenyl)boronic acid features both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

-

Polar Moieties: The boronic acid (-B(OH)₂) and the amide (-C(=O)NH-) groups are capable of hydrogen bonding, contributing to the molecule's polarity.[1]

-

Nonpolar Moieties: The two phenyl rings are nonpolar and will favor interactions with nonpolar solvents.

Based on the behavior of phenylboronic acid and its derivatives, we can predict the following solubility trends for (4-(Phenylcarbamoyl)phenyl)boronic acid:[9][10][11]

Table 1: Predicted Solubility Profile of (4-(Phenylcarbamoyl)phenyl)boronic Acid

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar boronic acid and amide groups can interact with protic solvents through hydrogen bonding. However, the large nonpolar surface area of the two phenyl rings will limit aqueous solubility. Phenylboronic acid itself has limited water solubility (approx. 10 g/L at 20°C).[5][12] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | Moderate to High | These solvents can accept hydrogen bonds from the boronic acid and amide groups and have sufficient polarity to solvate the molecule effectively. Arylboronic acids generally show good solubility in these solvents.[9][10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the molecule, dominated by the hydrogen-bonding groups, will likely make it poorly soluble in nonpolar solvents. While the phenyl rings have an affinity for aromatic solvents like toluene, this is unlikely to overcome the unfavorable interactions of the polar groups.[5][11] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, though likely less than polar aprotic solvents.[10] |

The introduction of the phenylcarbamoyl group, compared to the parent phenylboronic acid, is expected to increase the potential for hydrogen bonding and may slightly increase solubility in polar solvents while decreasing it in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[13][14][15] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[7]

Causality Behind Experimental Choices

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved compound.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are often investigated.[16]

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this can vary.[13][17] It is good practice to measure the concentration at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[14]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved solute. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is a reliable method.[6][7]

-

Accurate Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately determine the concentration of the compound in the saturated filtrate.[7]

Detailed Step-by-Step Protocol

-

Preparation of Standard Solutions:

-

Prepare a stock solution of (4-(Phenylcarbamoyl)phenyl)boronic acid of a known high concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid (4-(Phenylcarbamoyl)phenyl)boronic acid to a series of glass vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg in 1 mL of solvent).

-

Add a precise volume of the desired test solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24 hours). Ensure the agitation is vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand at the same constant temperature for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully draw off the supernatant using a syringe and filter it through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent if necessary to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of (4-(Phenylcarbamoyl)phenyl)boronic acid in the diluted sample solutions using the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the original saturated solution, taking into account any dilution factors.

-

Report the solubility in standard units, such as mg/mL or µg/mL, and specify the temperature at which the measurement was made.

-

Self-Validating System

This protocol incorporates self-validating checks:

-

Triplicate Measurements: Running each solvent in triplicate allows for the assessment of precision and the identification of outliers.

-

Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h and 48h) ensures that true equilibrium solubility is being measured. If the concentrations are consistent, equilibrium has been reached.[14]

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) confirms the accuracy of the analytical method.

Visualization of Workflows and Concepts

Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Molecular Interactions Governing Solubility

Caption: Interplay of forces in the dissolution of the target compound.

Conclusion

A comprehensive understanding of the solubility profile of (4-(Phenylcarbamoyl)phenyl)boronic acid is essential for its effective application in research and development. While specific quantitative data is sparse, a robust predictive framework can be established based on its molecular structure and the known behavior of analogous arylboronic acids. The compound is anticipated to exhibit moderate to high solubility in polar aprotic solvents, with limited solubility in both polar protic and nonpolar solvents. For applications requiring precise solubility data, the shake-flask method detailed in this guide provides a reliable and validated protocol. By adhering to this methodology, researchers can confidently generate the high-quality data necessary to advance their work in organic synthesis, medicinal chemistry, and materials science.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

SlideShare. (2016). solubility experimental methods.pptx. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Susha. Polarity of Solvents. [Link]

-

Wikipedia. Solvent. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Hoye, T.R. (2022). Properties of Common Organic Solvents. [Link]

-

Scribd. Solvent Polarity Table. [Link]

-

PubChem. 4-(Diethylcarbamoyl)phenylboronic Acid. [Link]

-

Al-Kassas, R., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Future Journal of Pharmaceutical Sciences. [Link]

-

Chem-Impex. 4-(Methylcarbamoyl)phenylboronic acid. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

PubMed Central. (4-Carbamoylphenyl)boronic acid. [Link]

-

Chem-Impex. 4-(Diethylcarbamoyl)phenylboronic acid. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

De Gruyter. Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

Sources

- 1. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. d-nb.info [d-nb.info]

- 12. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Stability and Proper Storage of Arylboronic Acids

Abstract

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their widespread use and commercial availability, their inherent instabilities are often underestimated, leading to inconsistent reaction outcomes, reduced yields, and complex purification challenges. This guide provides a comprehensive overview of the primary degradation pathways affecting arylboronic acids—protodeboronation, oxidation, and boroxine formation. By understanding the mechanisms behind this instability, we present a set of field-proven protocols for the proper storage, handling, and purity assessment of these critical reagents, ensuring their integrity from the stockroom to the reaction flask.

Introduction: The Double-Edged Sword of Arylboronic Acid Reactivity

Arylboronic acids, characterized by the R-B(OH)₂ functional group, have become a cornerstone of C-C and C-X bond formation in pharmaceutical and materials science research. Their appeal lies in their general stability to air and moisture compared to other organometallics, low toxicity, and high functional group tolerance.[1] However, the very features that make them reactive and useful—the electron-deficient boron center and the C-B bond—also render them susceptible to several modes of decomposition.

The consequences of using a degraded arylboronic acid are significant. A failed or low-yielding reaction is often attributed to catalysts, solvents, or substrates, while the purity of the boronic acid itself is overlooked. Inconsistent results between batches or over time can frequently be traced back to improper storage. This guide aims to provide researchers with the foundational knowledge and practical tools to mitigate these risks.

Mechanisms of Decomposition: The "Why" Behind the Instability

Understanding the chemical pathways through which arylboronic acids degrade is fundamental to preventing it. Three primary mechanisms are at play: protodeboronation, oxidation, and dehydration to form boroxines.

Protodeboronation: The Unwanted Loss of Boron

Protodeboronation is the formal replacement of the –B(OH)₂ group with a hydrogen atom, converting the valuable starting material into a simple, unreactive arene.[2] This process is a competitive side reaction in many cross-coupling protocols and can be catalyzed by acid, base, or transition metals.[3][4]

-

Mechanism: The reaction is particularly problematic under the basic conditions often required for Suzuki-Miyaura coupling.[2] Base-catalyzed protodeboronation proceeds via the formation of a more nucleophilic arylboronate anion ([ArB(OH)₃]⁻), which can then be protonated by a proton source like water.[5][6] The susceptibility to this pathway is highly dependent on the electronic nature of the aryl ring. Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) are generally more prone to protodeboronation than those with electron-withdrawing groups.[3]

Oxidation: Conversion to Phenols

The C-B bond is susceptible to oxidation, leading to the formation of phenols as the primary byproduct. This transformation, while synthetically useful in other contexts, represents a loss of the desired reagent for cross-coupling.[7][8]

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[7] Various common laboratory reagents, including peroxides (like H₂O₂) and even N-oxides, can rapidly and efficiently convert arylboronic acids to their corresponding phenols, often at room temperature.[9][10] This underscores the sensitivity of these compounds to oxidative environments. Some newer, highly stable boronic acid derivatives have been specifically designed to resist this oxidative degradation for biological applications.[11][12]

Boroxine Formation: The Dehydration Equilibrium

Many solid arylboronic acids do not exist purely as the monomeric R-B(OH)₂. They are often in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[13][14]

-

Mechanism: This is a reversible dehydration reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring.[15] The presence of moisture will shift the equilibrium back towards the monomeric acid. While boroxines can be active in cross-coupling reactions, their formation has significant implications.[16][17] Firstly, it changes the molecular weight of the reagent, leading to stoichiometric errors if not accounted for. A sample that is 50% boroxine by weight contains significantly more aryl groups per gram than a pure monomeric sample. Secondly, the presence of water in the reaction medium can slowly hydrolyze the boroxine, leading to a "slow-release" effect that may alter reaction kinetics.[18]

Below is a diagram illustrating these competing degradation pathways.

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a systematic approach to storage and handling is essential to preserve the integrity of arylboronic acids. The core principles are to minimize exposure to moisture, air (oxygen), heat, and light.

Long-Term Storage (Stockroom)

For unopened containers or samples intended for storage longer than one month, the following conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the kinetic rate of all degradation pathways. Prevents thermal decomposition.[19] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the C-B bond by atmospheric oxygen.[19] |

| Moisture | Store in a dry environment. Use containers with tight-fitting seals. | Arylboronic acids are often hygroscopic.[19][20] Moisture promotes protodeboronation and hydrolyzes boroxines back to the monomer, which can alter the physical state (caking) of the solid. |

| Light | Store in amber vials or in the dark. | Light, particularly UV, can catalyze oxidative degradation. |

| Segregation | Store away from strong oxidizing agents, strong acids, and strong bases.[19][20] | Prevents accidental contact with incompatible materials that can accelerate decomposition.[21][22] |

Short-Term Handling (In the Lab)

When an arylboronic acid is in active use, careful handling preserves its quality and ensures accurate dispensing.

-

Equilibration: Before opening, allow the refrigerated container to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere: For particularly sensitive or precious arylboronic acids, weighing and dispensing should be performed under an inert atmosphere, either in a glovebox or using a Schlenk line.

-

Rapid Handling: If working on the benchtop, minimize the time the container is open to the air. Use a clean, dry spatula, and securely recap the bottle immediately after use.

-

Avoid Contamination: Never return unused material to the original stock bottle. This prevents the introduction of moisture or other contaminants.

The following workflow provides a decision-making process for appropriate handling.

Assessing Purity and Degradation

Verifying the purity of an arylboronic acid, both upon receipt and after a period of storage, is a critical step for reproducible chemistry. Several analytical techniques can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for assessing the overall purity and structure. The ratio of aromatic protons to the B(OH)₂ protons (which are often broad and may exchange with D₂O) can be informative. Critically, the presence of boroxine can be detected by the appearance of distinct aromatic signals, as the chemical environment changes upon trimerization. ¹¹B NMR can also be used to observe the different boron species in solution.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying purity and detecting impurities like the corresponding phenol or arene. However, care must be taken, as the boronic acid or its esters can hydrolyze on the column, leading to inaccurate results.[23][24][25] Methods using low-silanol activity columns or basic mobile phases may be required to stabilize the analyte.[23]

-

Mass Spectrometry (MS): LC-MS is useful for identifying the parent compound and any degradation products.[26][27]

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method to quickly assess the purity of an arylboronic acid and check for the presence of its corresponding boroxine.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the arylboronic acid into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve the B(OH)₂ protons.

-

Internal Standard (Optional but Recommended): Add a known amount of a stable internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). This allows for quantitative purity determination (qNMR).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) for accurate integration if performing qNMR.

-

Data Analysis:

-

Integrate the aromatic signals corresponding to the arylboronic acid.

-

Identify any signals corresponding to impurities (e.g., arene from protodeboronation, phenol from oxidation).

-

Look for a second set of aromatic signals, often slightly downfield or upfield from the main species. This is indicative of boroxine formation.

-

Compare the integration of the arylboronic acid signals to the internal standard to calculate the weight percent purity.

-

Conclusion: Stability as a Prerequisite for Success

Arylboronic acids are powerful and versatile reagents, but their successful application hinges on an appreciation of their inherent chemical stabilities. By understanding the mechanisms of protodeboronation, oxidation, and boroxine formation, researchers can implement rational storage and handling procedures. Routinely storing these reagents under refrigerated, dry, and inert conditions, coupled with periodic purity assessment, will prevent costly experimental failures and ensure the reproducibility that is the hallmark of scientific integrity.

References

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Song, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35823-35826. Available from: [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(38), 13434-13444. Available from: [Link]

-

Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494-3497. Available from: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

-

Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. Available from: [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(38), 13434-13444. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262. Available from: [Link]

-

Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(49), 20145-20153. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Kumar, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 63, 160-167. Available from: [Link]

-

ResearchGate. (n.d.). Humidity‐induced surface modification of boric acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Stella, A. C., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Available from: [Link]

-

ResearchGate. (n.d.). Mechanistic studies. a) Structural stability assessment of aryl boronic ester. Retrieved from [Link]

-

Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available from: [Link]

-

ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. Retrieved from [Link]

-

Mastalerz, M., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(33), 14199-14206. Available from: [Link]

-

Yagi, T., et al. (2005). Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. Journal of Clinical Microbiology, 43(6), 2551-2558. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available from: [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Available from: [Link]

-

University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Chemical Storage Guide. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Boronic acid - Wikipedia [en.wikipedia.org]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

- 21. uwaterloo.ca [uwaterloo.ca]

- 22. wichita.edu [wichita.edu]

- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Modulation and Quantification of Lewis Acidity in Phenylboronic Acid Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenylboronic acids are a cornerstone of modern organic chemistry and chemical biology, serving as pivotal reagents in cross-coupling reactions, as catalysts for a variety of transformations, and as versatile receptors for saccharide sensing.[1][2] The efficacy of these molecules is intrinsically linked to the Lewis acidic character of the boron center. This guide provides an in-depth exploration of the principles governing the Lewis acidity of phenylboronic acid derivatives, methodologies for its quantitative assessment, and the profound impact of substituent effects on their reactivity and function. By synthesizing fundamental theory with practical, field-proven experimental protocols, this document serves as a comprehensive resource for researchers seeking to rationally design and deploy phenylboronic acid derivatives in catalysis, drug development, and molecular sensing.

The Fundamental Basis of Phenylboronic Acid Lewis Acidity

Phenylboronic acids, characterized by the general formula R-B(OH)₂, are organoboron compounds that function as Lewis acids.[3] The boron atom, possessing a vacant p-orbital, is electron-deficient and thus capable of accepting a pair of electrons from a Lewis base. In aqueous media, this manifests as an equilibrium between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[1][4] The position of this equilibrium, quantified by the acidity constant (pKa), is a direct measure of the compound's Lewis acidity. A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion and form the tetrahedral boronate complex.[3]

The electronic properties of the boron atom can be significantly altered by the substituents on the phenyl ring, allowing for the fine-tuning of its Lewis acidity.[5] This principle is the foundation for the rational design of boronic acid-based catalysts and sensors.

Figure 1: Equilibrium between the trigonal planar phenylboronic acid and the tetrahedral boronate anion in the presence of a Lewis base (hydroxide).

The Impact of Aromatic Substituents on Lewis Acidity

The Lewis acidity of a phenylboronic acid derivative is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. This relationship can be systematically understood and predicted using the principles of physical organic chemistry, particularly through Hammett correlations.[6][7]

-

Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), increase Lewis acidity (decrease pKa).[3] These groups inductively pull electron density from the aromatic ring, which in turn makes the boron atom more electron-deficient and a stronger Lewis acid. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease Lewis acidity (increase pKa) by pushing electron density towards the boron atom, making it less electrophilic.

-

Positional Effects (ortho, meta, para): The position of the substituent is critical.

-

Para-substituents: Exert both inductive and resonance effects. A para-EWG will significantly increase Lewis acidity.

-

Meta-substituents: Primarily exert an inductive effect. The effect is generally less pronounced than at the para position for resonance-donating or -withdrawing groups.

-

Ortho-substituents: The "ortho-effect" is a complex combination of electronic and steric factors.[1] An ortho-substituent can sterically hinder the approach of a Lewis base or force the B(OH)₂ group out of the plane of the aromatic ring, disrupting conjugation. However, some ortho-substituents with lone pairs (e.g., -F, -OR) can form an intramolecular hydrogen bond with a B-OH proton, stabilizing the boronate anion and thereby increasing acidity.[1]

-

Quantitative Correlation: Hammett Plots and pKa Values

The Hammett equation, log(Kₓ/K₀) = σρ, provides a quantitative measure of the electronic effect of meta- and para-substituents on the reactivity of the boronic acid moiety. In this equation, Kₓ and K₀ are the acid dissociation constants for the substituted and unsubstituted phenylboronic acid, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). A positive ρ value for boronic acid dissociation indicates that the reaction is favored by electron-withdrawing groups.

| Substituent (Position) | Hammett Constant (σ) | pKa (in H₂O) | Relative Lewis Acidity | Reference |

| 4-OCH₃ | -0.27 | 9.25 | Weaker | [8] |

| 4-CH₃ | -0.17 | ~8.9 | Weaker | [7][9] |

| H (Unsubstituted) | 0.00 | 8.76 - 8.86 | Reference | [7][10] |

| 4-F | +0.06 | ~8.7 | Stronger | [7] |

| 4-Cl | +0.23 | 8.24 | Stronger | [7][9] |

| 3-NO₂ | +0.71 | 7.42 | Much Stronger | [9] |

| 4-CN | +0.66 | 7.83 | Much Stronger | [9] |

| 4-CF₃ | +0.54 | 7.95 | Much Stronger | [7] |

| 2-F | - | 7.85 | Stronger (ortho-effect) | [7] |

Table 1: Correlation of Hammett substituent constants with experimentally determined pKa values for a selection of monosubstituted phenylboronic acids.

Methodologies for Quantifying Lewis Acidity

The rational application of phenylboronic acid derivatives necessitates robust and reliable methods for quantifying their Lewis acidity. Several experimental and computational techniques are widely employed in the field.

The Gutmann-Beckett Method: A ³¹P NMR Approach

The Gutmann-Beckett method is a convenient and widely used NMR technique to determine the relative Lewis acidity of a compound by measuring its ability to interact with a probe Lewis base, triethylphosphine oxide (TEPO, Et₃PO).[7][11][12] The interaction of the Lewis acidic boron center with the basic oxygen atom of TEPO causes a deshielding of the phosphorus nucleus, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the Lewis acidity of the boronic acid derivative.

The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of the TEPO-borane adduct, and 41.0 ppm is the chemical shift of free TEPO in a non-coordinating solvent like hexane (AN = 0).[11][12]

Figure 2: A step-by-step workflow for determining the Lewis acidity of a phenylboronic acid derivative using the Gutmann-Beckett method.

Experimental Protocol: Gutmann-Beckett Method

-

Reagent and Solvent Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

-

Use dry, deuterated solvents (e.g., CDCl₃ or CD₂Cl₂) passed through a column of activated alumina.

-

Prepare a stock solution of triethylphosphine oxide (TEPO) of known concentration (e.g., 0.06 M) in the chosen solvent.

-

Prepare a solution of the phenylboronic acid derivative to be tested at the same concentration (e.g., 0.06 M) in the same solvent.

-

-

Sample Preparation for NMR:

-

In a vial under an inert atmosphere, add a precise volume of the boronic acid solution (e.g., 0.5 mL, 0.03 mmol).

-

To this, add an equimolar amount of the TEPO solution (e.g., 0.5 mL, 0.03 mmol).

-

Agitate the mixture for 5 minutes at room temperature to ensure complex formation.

-

Transfer the resulting solution to an NMR tube and cap it under an inert atmosphere.

-

-

³¹P NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Use an external reference of 85% H₃PO₄ (δ = 0 ppm) or reference the spectrum to the solvent signal.

-

Record the chemical shift (δ) of the single peak corresponding to the TEPO-borane adduct.

-

-

Data Analysis:

-

Calculate the Acceptor Number (AN) using the established formula.

-

Compare the AN value to known standards to determine the relative Lewis acidity. Higher AN values correspond to stronger Lewis acidity.[11]

-

Fluorescent Sensor Displacement Assays

Another powerful technique for quantifying Lewis acidity, particularly in aqueous environments, involves the use of fluorescent chemosensors.[13][14] These assays are often based on an indicator displacement mechanism. A fluorescent reporter molecule containing a diol moiety (e.g., Alizarin Red S) is pre-complexed with the boronic acid. This binding event often quenches the fluorescence of the reporter. When a competing Lewis base (like hydroxide or a saccharide) is introduced, it displaces the fluorescent reporter from the boronic acid, leading to a restoration of fluorescence. The degree of fluorescence enhancement is proportional to the binding affinity of the boronic acid for the Lewis base, which in turn reflects its Lewis acidity.

Experimental Protocol: Fluorescent Displacement Assay

-

Buffer and Solution Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add the buffer solution, the fluorescent sensor stock solution, and the boronic acid stock solution to achieve the desired final concentrations.

-

Allow the mixture to incubate for a set period (e.g., 20 minutes) to ensure equilibrium is reached.[11]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the pH or the concentration of a competing analyte.

-

The data can be fitted to appropriate binding models (e.g., the Hill equation) to determine the pKa of the boronic acid or the binding constant (Kₐ) for the analyte. A stronger Lewis acid will exhibit a lower pKa and a higher binding constant for diols at a given pH.

-

Applications: Lewis Acidity in Action

The ability to rationally tune the Lewis acidity of phenylboronic acids has led to significant advancements in catalysis and the development of chemical sensors.

Boronic Acid Catalysis in Amidation Reactions

Phenylboronic acids have emerged as highly effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in pharmaceutical and materials science.[5][16][17] The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine.

The Lewis acidity of the boronic acid catalyst is paramount to its efficacy. More strongly Lewis acidic boronic acids, typically those bearing electron-withdrawing substituents, are generally more active catalysts.[14][16] The increased electrophilicity of the boron center facilitates the initial complexation with the carboxylic acid and enhances the electrophilicity of the activated carbonyl group.

Figure 3: A simplified representation of the catalytic cycle for direct amidation, highlighting the role of the boronic acid in activating the carboxylic acid.

Case Study: Substituent Effects on Catalytic Activity

A study on the direct amidation of benzoic acid with benzylamine demonstrates the clear correlation between Lewis acidity and catalytic performance.

| Catalyst (Phenylboronic Acid Derivative) | pKa | Relative Lewis Acidity | Amide Yield (%) |

| 4-Methoxyphenylboronic acid | 9.25 | Low | Low |

| Phenylboronic acid | 8.86 | Medium | Moderate |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~7.2 | High | High |

Table 2: Illustrative data showing the trend of increased amide yield with increasing Lewis acidity (decreasing pKa) of the phenylboronic acid catalyst. (Note: Yields are illustrative and depend on specific reaction conditions).

Saccharide Sensing

The reversible covalent interaction between boronic acids and the cis-1,2- or 1,3-diols found in saccharides forms the basis of a major class of chemical sensors for glucose and other carbohydrates.[11][13][18] The binding of a saccharide to the boronic acid forms a cyclic boronate ester, which is a more stable tetrahedral species. This binding event lowers the pKa of the boronic acid.

For a sensor to be effective at physiological pH (~7.4), the pKa of the boronic acid-saccharide complex should be near this value. Therefore, tuning the Lewis acidity of the boronic acid is crucial. By introducing electron-withdrawing groups, the intrinsic pKa of the boronic acid is lowered, bringing the pKa of its saccharide complex closer to the physiological range and significantly increasing the binding affinity and, consequently, the sensitivity of the sensor.

Conclusion

The Lewis acidity of phenylboronic acid derivatives is a fundamental property that dictates their utility across a broad spectrum of chemical applications. A thorough understanding of the electronic and steric effects of aromatic substituents allows for the rational design of molecules with tailored acidity. This guide has detailed the theoretical underpinnings of this phenomenon and provided practical, step-by-step protocols for its quantitative measurement using both NMR-based and fluorescence-based techniques. By correlating Lewis acidity with performance in catalysis and sensing, we have demonstrated the power of this physicochemical parameter as a predictive tool for molecular design. As the demand for more efficient catalysts and more sensitive biosensors grows, the principles and methodologies outlined herein will continue to be invaluable to researchers in the chemical and biomedical sciences.

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). Supporting Information for ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Wikipedia contributors. (2023). Gutmann–Beckett method. Wikipedia. [Link]

-

(Reference not directly cited in text, but provides context on ¹¹B NMR of boronic esters). [Link]

-

(Reference not directly cited in text, but provides context on ¹¹B NMR studies). [Link]

-

Jian, J., Hammink, R., McKenzie, C. J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

-

Determination of Lewis Acidity using ³¹P NMR. Carbon. [Link]

-

(Reference provides context on ortho-substituent effects). [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

(Reference provides Acceptor Number data for boronic esters). [Link]

-

Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

(Reference on boronic acid catalysts in amidation). [Link]

-

(Reference provides pKa vs. AN correlation for esters). [Link]

-

Lubej, M. (2022). DragonPy November 2021: Graphviz (create charts and diagrams with Python). YouTube. [Link]

-

Ishihara, K., et al. (2014). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]

-

SheTechSavant. (2021). Graphviz: Making graphs was never so easy. Analytics Vidhya. [Link]

-

(Reference on pKa measurement). [Link]

-

Preparing Buffer Solutions. Shimadzu. [Link]

-

(Reference on boric acid catalysis). [Link]

-

Ancona, A. (2020). Create diagrams with code using Graphviz. ncona.com. [Link]

-

Johnson, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

-

Graphviz. Graphviz. [Link]

-

(Reference on pKa determination). [Link]

-

Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Dalton Transactions. [Link]

-

(Reference on fluorescent boron-sensor). [Link]

-

Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]

-

Ranasinghe, S., et al. (2025). Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes. PubMed. [Link]

-

Li, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

-

(Reference on sandwich boronate affinity assay). [Link]

-

Dorofeeva, O. V., & Ryzhova, O. N. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)₂ (R = C₆H₅, C₆H₄CH₃, C₆H₄NH₂, C₆H₄OH, and C₆H₄F): A Computational Investigation. International Journal of Quantum Chemistry. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Pharmaguidances. [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Procter, R. J., et al. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. mdpi.com [mdpi.com]

- 11. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 12. magritek.com [magritek.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Phenylboronic Acids: From Molecular Recognition to Therapeutic Innovation

Abstract

Phenylboronic acids (PBAs) and their derivatives have transitioned from being niche chemical reagents to pivotal players in biomedical research and drug development. Their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates and certain amino acid side chains, underpins a vast array of biological activities. This guide provides an in-depth exploration of the core chemistry, mechanisms of action, and therapeutic applications of substituted phenylboronic acids. We will dissect their roles as enzyme inhibitors, components of advanced biosensors, and targeted agents in anticancer and antimicrobial therapies. Furthermore, this document offers detailed experimental protocols and examines the critical structure-activity relationships that govern their efficacy, providing researchers and drug development professionals with a comprehensive resource to navigate and innovate within this promising field.

The Foundational Chemistry: A Unique Mode of Interaction

The biological potential of phenylboronic acids is intrinsically linked to the chemistry of the boron atom. Unlike carbon, boron possesses an empty p-orbital, making it a Lewis acid that readily accepts a pair of electrons from nucleophiles.[1] In an aqueous environment, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[1][2] This equilibrium is pH-dependent, with the tetrahedral form being favored at higher pH.

The key to their biological utility is the reaction with 1,2- or 1,3-diols, which are abundant in biological systems in the form of saccharides (like glucose and sialic acid) and glycoproteins.[3] This interaction forms a stable, yet reversible, five- or six-membered cyclic boronate ester.[2] The stability of this ester bond is significantly enhanced when the boronic acid is in its anionic tetrahedral state, a crucial factor for designing PBA-based systems that function at physiological pH (~7.4).[4]

The specific substituents on the phenyl ring play a critical role in modulating this activity. Electron-withdrawing groups decrease the pKa of the boronic acid, favoring the formation of the more reactive tetrahedral boronate anion at physiological pH, thereby enhancing its binding affinity for diols.[5] This principle is fundamental to tuning the properties of PBA derivatives for specific biological targets.

Caption: Reversible formation of a tetrahedral boronate ester.

Key Biological Activities and Applications

The versatile binding chemistry of PBAs has been harnessed for a wide range of biological applications, from enzyme inhibition to targeted drug delivery.

Enzyme Inhibition

Substituted phenylboronic acids have emerged as potent inhibitors of various enzyme classes, particularly serine proteases. The boronic acid moiety acts as a transition-state analog, forming a stable, covalent adduct with a key nucleophilic residue (like serine or threonine) in the enzyme's active site.[6][7]

-

Proteasome Inhibition: The success of the dipeptidyl boronic acid drug Bortezomib in treating multiple myeloma galvanized interest in boronic acids as enzyme inhibitors.[6][8] The boron atom forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting the protein degradation pathway and inducing apoptosis in cancer cells.[6] Research on PBA derivatives has explored their potential as proteasome inhibitors, with structure-activity relationship (SAR) studies guiding the design of compounds with enhanced potency and selectivity.[9]

-

HIV Protease Inhibition: The HIV-1 protease is a critical enzyme for viral replication. Researchers have successfully designed potent inhibitors by replacing key functional groups in existing drugs like darunavir with a phenylboronic acid moiety.[12] X-ray crystallography has shown that the boronic acid group can form multiple hydrogen bonds within the enzyme's active site, leading to extraordinary binding affinity, with some derivatives showing inhibition constants (Ki) in the sub-picomolar range.[12][13]